An In-Depth Technical Guide to the Chemical Properties of 1,3-Dilinoelaidoyl Glycerol
An In-Depth Technical Guide to the Chemical Properties of 1,3-Dilinoelaidoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule of interest in lipid research due to its defined chemical structure. As a diacylglycerol, it consists of a glycerol backbone with two fatty acid chains attached at the sn-1 and sn-3 positions. In this particular molecule, these fatty acids are linoelaidic acid, the trans isomer of linoleic acid. This technical guide provides a comprehensive overview of the known chemical properties of 1,3-Dilinoelaidoyl glycerol, intended to support research and development activities.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1,3-Dilinoelaidoyl Glycerol and a Related Compound
| Property | 1,3-Dilinoelaidoyl Glycerol | 1,3-Dioleoyl Glycerol (for comparison) |
| Molecular Formula | C39H68O5[1] | C39H72O5 |
| Molecular Weight | 616.95 g/mol [1] | 620.99 g/mol |
| CAS Number | 372490-73-8[1] | 2465-32-9 |
| Physical State | Solid | Liquid or low-melting solid |
| Melting Point | Data not available | 12 °C or 21.5°C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMF and Ethanol[1] | Data not available |
| Purity | Typically >98% | >99% |
Chemical Stability and Reactivity
The chemical stability of 1,3-Dilinoelaidoyl glycerol is influenced by two primary factors inherent to its diacylglycerol structure: acyl migration and oxidative stability.
Acyl Migration
Acyl migration is a significant consideration for diacylglycerols, wherein a fatty acyl chain can move between the sn-2 and sn-1/3 positions of the glycerol backbone.[2] This isomerization can occur spontaneously and is influenced by factors such as temperature, pH, and the presence of catalysts.[2][3] The thermodynamically more stable isomer is typically the 1,3-diacylglycerol.[2] This property is crucial to consider during synthesis, purification, and storage to ensure the isomeric purity of the compound.
Oxidative Stability
The presence of two linoelaidic acid molecules, which are unsaturated fatty acids, makes 1,3-Dilinoelaidoyl glycerol susceptible to oxidation. The double bonds in the fatty acid chains are prone to react with oxygen, leading to the formation of hydroperoxides and secondary oxidation products. This can result in changes in flavor, odor, and the overall chemical integrity of the molecule. The rate of oxidation is influenced by factors such as light, heat, and the presence of pro-oxidants or antioxidants. Studies on other unsaturated diacylglycerols suggest that their oxidative stability can be a significant factor in their application and storage.
Synthesis and Purification
While 1,3-Dilinoelaidoyl glycerol is described as a collision-induced decomposition product of synthetic linoleic ammoniated triglycerides, its deliberate synthesis and purification would likely follow established methods for 1,3-diacylglycerols.[1] The most common and specific method is enzymatic synthesis, which offers high regioselectivity.
Experimental Protocol: General Enzymatic Synthesis of 1,3-Diacylglycerols
This protocol describes a general method for the synthesis of 1,3-diacylglycerols via enzymatic esterification of glycerol.
Materials:
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Glycerol
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Linoelaidic acid
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Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)
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Organic solvent (e.g., hexane (B92381), optional)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask, combine glycerol and linoelaidic acid in a 1:2 molar ratio. If a solvent is used, add hexane to dissolve the fatty acid.
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Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Enzyme Removal: Once the reaction is complete, the immobilized enzyme is removed by filtration.
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Purification: The crude product is purified to isolate the 1,3-Dilinoelaidoyl glycerol. This is often achieved through a combination of techniques:
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Crystallization: The product can be crystallized from a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) at low temperatures.[3]
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Silica Gel Chromatography: Column chromatography can be used to separate the desired 1,3-diacylglycerol from unreacted starting materials, monoacylglycerols, and any triacylglycerol byproducts. A gradient of hexane and ethyl acetate is commonly used for elution.
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Table 2: Key Parameters in the Enzymatic Synthesis of 1,3-Diacylglycerols
| Parameter | Typical Range/Value | Purpose |
| Glycerol:Fatty Acid Molar Ratio | 1:2 to 1:3 | To favor the formation of di-substituted glycerol. |
| Enzyme Loading | 5-10% (w/w of substrates) | To catalyze the esterification reaction efficiently. |
| Temperature | 40 - 60 °C | To optimize enzyme activity while minimizing acyl migration. |
| Reaction Time | 24 - 72 hours | To allow the reaction to proceed to completion. |
| Solvent | Hexane or solvent-free | To facilitate mixing and substrate solubility. |
Biological Role and Signaling
Specific signaling pathways directly involving 1,3-Dilinoelaidoyl glycerol have not been detailed in the available literature. However, diacylglycerols, in general, are well-established second messengers in cellular signaling. A primary role of diacylglycerols is the activation of Protein Kinase C (PKC) isozymes.
Upon stimulation of cell surface receptors, phospholipase C (PLC) can hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol. The diacylglycerol remains in the plasma membrane where it recruits and activates PKC. This activation leads to the phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[4] The specific PKC isoforms activated and the downstream effects can be dependent on the fatty acid composition of the diacylglycerol.[5]
Due to the lack of specific information for 1,3-Dilinoelaidoyl glycerol, a generalized diagram for the synthesis and purification workflow of 1,3-diacylglycerols is provided below.
Caption: General workflow for the synthesis and purification of 1,3-diacylglycerols.
Conclusion
1,3-Dilinoelaidoyl glycerol is a diacylglycerol with defined stereochemistry that holds potential for various research applications. While specific physical constants and its direct role in biological signaling pathways are not yet well-documented, its chemical properties can be inferred from the broader class of 1,3-diacylglycerols. Its synthesis is achievable through established enzymatic methods, and its stability is primarily dictated by the potential for acyl migration and oxidation of its unsaturated fatty acid chains. Further research is warranted to fully elucidate the specific physicochemical and biological characteristics of this molecule to support its potential applications in drug development and other scientific fields.
References
- 1. 1,3-Dilinoelaidoyl Glycerol - CAS:372490-73-8 - KKL Med Inc. [m.kklmed.com]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
